molecular formula C16H23N5O4S B2773271 3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034483-16-2

3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2773271
CAS No.: 2034483-16-2
M. Wt: 381.45
InChI Key: IHGKNEHKGMUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a useful research compound. Its molecular formula is C16H23N5O4S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

The compound 3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine , known for its structural complexity, has been the subject of various studies focusing on its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4O3SC_{14}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 320.4 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an isoxazole moiety, which are critical for its biological activity.

Research indicates that the compound acts primarily as an HSP90 inhibitor . Heat shock protein 90 (HSP90) is a molecular chaperone involved in stabilizing and folding proteins that are crucial for cancer cell survival. By inhibiting HSP90, this compound disrupts the function of several client proteins involved in tumor growth and progression, leading to apoptosis in cancer cells .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Antitumor Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the degradation of oncogenic proteins through HSP90 inhibition .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This could have implications for diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, indicating potential for treating conditions associated with chronic inflammation .

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Assay Showed IC50 values ranging from 5 to 15 µM against various cancer cell lines .
Neuroprotection Study Indicated reduced levels of inflammatory cytokines in neuronal cultures treated with the compound .
Animal Model Study In vivo administration resulted in significant tumor size reduction in xenograft models without major toxicity .

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-9-5-6-13(10-21)24-16-15(20(3)4)17-7-8-18-16/h7-8,13H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGKNEHKGMUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.